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molecular formula C14H10ClNOS B8724782 2-Chloroacetylphenothiazine CAS No. 5325-15-5

2-Chloroacetylphenothiazine

Cat. No. B8724782
M. Wt: 275.8 g/mol
InChI Key: YERQIOHZAIKQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291641B2

Procedure details

2-bromo-1-[10-(chloroacetyl)-10H-phenothiazin-2-yl)ethanone (2.2 g; 5.55 mmol; prepared according to a protocol described in J. Heterocyclic. Chem. (1978), 15, 175, followed by a Friedel-Crafts reaction) is dissolved hot in a mixture of acetic acid (20 ml) and 20% HCl (5.5 ml) and the mixture obtained is heated under reflux for 30 minutes. The reaction mixture is allowed to cool down, the precipitate is filtered, the mixture rinsed with acetic acid (5 ml) and dried under vacuum, the solid obtained is purified by crystallization from toluene in order to produce a brown product with a yield of 82%. Melting point: 190-191° C. (value in the literature: 197-198° C.).
Name
2-bromo-1-[10-(chloroacetyl)-10H-phenothiazin-2-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8](C(=O)CCl)[C:7]=2[CH:6]=1)=[O:4].[ClH:23]>C(O)(=O)C>[Cl:23][CH2:2][C:3]([C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
2-bromo-1-[10-(chloroacetyl)-10H-phenothiazin-2-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CCl)=O
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
(1978), 15, 175, followed by a Friedel-Crafts reaction)
CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
the mixture rinsed with acetic acid (5 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is purified by crystallization from toluene in order
CUSTOM
Type
CUSTOM
Details
to produce a brown product with a yield of 82%
CUSTOM
Type
CUSTOM
Details
197-198° C.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)C1=CC=2NC3=CC=CC=C3SC2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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